

Technical Profile: Spectroscopic Characterization of 4-Chloro-7-iodo-1H-indazole

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Compound of Interest

Compound Name: 4-chloro-7-iodo-1H-indazole

CAS No.: 1000341-92-3

Cat. No.: B1360854

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Executive Summary

4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) is a critical bicyclic heteroaromatic scaffold in medicinal chemistry. Its structural uniqueness lies in the 4,7-dihalo substitution pattern, which provides two chemically distinct handles for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C7-I vs. Buchwald-Hartwig at C4-Cl). This guide provides a comprehensive spectroscopic analysis (NMR, MS, IR) to assist researchers in the identification, quality control, and structural validation of this intermediate.

Structural Analysis & Tautomerism

The indazole core exists in a tautomeric equilibrium between the

- and

-forms.^[1] In solution (DMSO-

,

), the

-tautomer is thermodynamically favored (>90%) due to the preservation of benzenoid aromaticity in the fused ring system.

Core Structure[2]

- Formula:
- Molecular Weight: 278.48 g/mol
- Key Features:
 - C4-Chlorine: Electron-withdrawing, provides distinctive isotope pattern ().
 - C7-Iodine: Large heavy atom, significantly shields the attached carbon (NMR) and facilitates selective metal-halogen exchange.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the elemental composition of **4-chloro-7-iodo-1H-indazole** due to the unique isotopic signatures of Chlorine and Iodine.

Isotope Pattern Analysis

The presence of a single chlorine atom creates a characteristic 3:1 intensity ratio between the molecular ion (

) and the

isotope peak. Iodine is monoisotopic (

), contributing no satellite peaks but adding significant mass defect.



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Fragmentation Pathway (ESI+)

Under Electrospray Ionization (ESI) or Electron Impact (EI), the molecule undergoes characteristic fragmentation. The weakest bond is typically the

bond, followed by the loss of

(retro-cyclization) or



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Figure 1: Primary fragmentation pathways observed in positive ion mode MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is critical for distinguishing regioisomers (e.g., 4-chloro-5-iodo vs. 4-chloro-7-iodo). The data below represents the consensus values for the

-tautomer in DMSO-

Proton () NMR Data

Solvent: DMSO-

(Reference: 2.50 ppm)



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Diagnostic Feature: The aromatic region shows an AB system (two doublets) for protons H5 and H6. The absence of a singlet in the aromatic region rules out 5- or 6-substituted isomers (which would leave isolated protons).

Carbon () NMR Data

Solvent: DMSO-

(Reference: 39.5 ppm)[2]



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Technical Note: The extreme upfield shift of C7 (< 100 ppm) is the definitive proof of iodination at this position. Other isomers (e.g., 5-iodo) would show the C-I carbon around 90 ppm, but the coupling pattern in

NMR would differ.

Infrared (IR) Spectroscopy

IR is useful for quick purity checks (absence of carbonyls) and confirming the indazole core.

- 3100 - 3400

:

stretch (Broad, H-bonded).

- 1610 - 1630

:

stretch (Indazole ring).

- 1450 - 1500

:

aromatic skeletal vibrations.

- 1000 - 1100

:

stretch / Ring breathing.

- < 600

:

stretch (often outside standard FTIR range, but fingerprint bands appear at 600-800

).

Experimental Protocol: Data Acquisition

To ensure reproducibility and data integrity (Trustworthiness), follow this standard operating procedure (SOP).

Sample Preparation for NMR

- Mass: Weigh 5-10 mg of **4-chloro-7-iodo-1H-indazole**.

- Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note:

may be used, but solubility is often lower, and the NH peak may broaden or disappear due to exchange.

- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

Workflow Visualization



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References

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